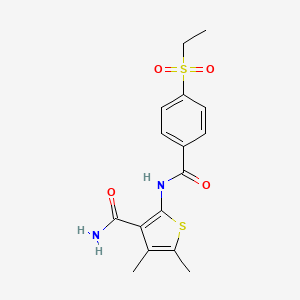

2-(4-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and interactions with aromatic aldehydes. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, yielding a process above 60% . Similarly, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are synthesized through the interaction of aromatic aldehydes with the carboxamide in ethanol, monitored by thin-layer chromatography (TLC) . These methods could potentially be adapted for the synthesis of "2-(4-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide".

Molecular Structure Analysis

The molecular structure of related compounds shows specific interactions and conformations. For example, the title compound in paper has dihedral angles between the thiophene ring and other groups, indicating the spatial arrangement of the molecule. An intramolecular N—H⋯O hydrogen bond generates an S(6) ring, which is a common feature in carboxamides that could also be present in "2-(4-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide" .

Chemical Reactions Analysis

The papers do not provide specific reactions for "2-(4-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide". However, the synthesis and reactivity of similar compounds suggest that substituents on the aromatic core influence the condensation reactions, which could be relevant for the chemical reactions analysis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined using techniques such as high-performance liquid chromatography (HPLC) and spectral analysis. For instance, the purity of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide was confirmed to be more than 95% using HPLC . These analytical methods could be applied to assess the physical and chemical properties of "2-(4-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide".

Aplicaciones Científicas De Investigación

Polymeric Synthesis and Characterization

Polyamides and poly(amide-imide)s derived from specific amido-thiophene compounds demonstrate unique properties, including high glass transition temperatures and amorphous structures, making them suitable for various applications in material science. The synthesis involves direct poly-condensation, showcasing the compound's utility in creating polymers with desirable thermal and solubility characteristics (Saxena et al., 2003).

Molecular Structure Analysis

The crystalline structure of related sulfonamide compounds, revealing L-shaped conformations and specific intermolecular hydrogen bonding patterns, highlights the structural versatility and potential for designing novel molecules with tailored properties for specific applications (Rehman et al., 2011).

Enzyme Inhibition Studies

Aromatic sulfonamides, including derivatives of ethylsulfonyl benzamido thiophenes, exhibit inhibitory activity against carbonic anhydrase isoenzymes, suggesting potential therapeutic applications in treating diseases associated with these enzymes (Supuran et al., 2013).

Antimicrobial Activity

Compounds featuring the sulfonamide moiety, synthesized from thiophene derivatives, demonstrate significant antimicrobial activity. This indicates their potential as lead compounds for developing new antimicrobial agents, with molecular docking studies providing insights into their mode of action (Ghorab et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

2-[(4-ethylsulfonylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-4-24(21,22)12-7-5-11(6-8-12)15(20)18-16-13(14(17)19)9(2)10(3)23-16/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDICFKONGSDJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 2-morpholin-4-yl-5-nitrobenzoate](/img/structure/B2541412.png)

![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclobutanecarboxamide;hydrochloride](/img/structure/B2541414.png)

![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2541420.png)

![1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2541426.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2541431.png)

![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2541433.png)